molecular formula C8H6N2O B1293667 3-Cyanobenzamide CAS No. 3441-01-8

3-Cyanobenzamide

Cat. No. B1293667
M. Wt: 146.15 g/mol
InChI Key: PAQVSWFCADWSLB-UHFFFAOYSA-N
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Patent
US06433211B1

Procedure details

Acetic acid (30 ml), acetic anhydride (70 ml), sodium acetate (6.2 g), and m-cyanobenzamide (5.0 g) were mixed with stirring under cooling with ice, to thereby obtain a mixture. The mixture was allowed to react while the mixed gas of nitrogen monoxide and nitrogen dioxide (volume ratio 1:1) was introduced thereto at 286 N ml/minute for four hours. The residual solvent was removed through distillation in vacuum, and water was added to the residue, to thereby form crystals. The precipitated crystals were collected through filtration, washed with water, and dried, to thereby obtain 4.78 g of m-cyanobenzoic acid (yield 94%, based on m-cyanobenzamide). The m-cyanobenzoic acid obtained had a purity of 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[O:7])[CH3:6])(=O)C.C([O-])(=O)C.[Na+].[C:13]([C:15]1[CH:16]=C([CH:21]=[CH:22][CH:23]=1)C(N)=O)#[N:14].[N]=O.[N+]([O-])=O>C(O)(=O)C>[C:13]([C:15]1[CH:16]=[C:6]([CH:21]=[CH:22][CH:23]=1)[C:5]([OH:4])=[O:7])#[N:14] |f:1.2,^1:23,25|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N]=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)[O-]
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)N)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
to thereby obtain a mixture
ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
The residual solvent was removed through distillation in vacuum, and water
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
to thereby form crystals
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected through filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.78 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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